molecular formula C13H12N6O4 B255244 METHYL 5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

METHYL 5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B255244
M. Wt: 316.27 g/mol
InChI Key: JBIYEDHAISFPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents such as a methyl group, a nitrophenyl group, and a carboxylate ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a involving the condensation of an aminoazoles with aldehydes and 1,3-dicarbonyl compounds.

    Fusing the Tetrazole and Pyrimidine Rings: The tetrazole ring is then fused with a pyrimidine ring through a cyclization reaction, often facilitated by a catalyst or under specific reaction conditions such as high temperature and pressure.

    Introduction of Substituents: The methyl, nitrophenyl, and carboxylate ester groups are introduced through various substitution reactions, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

METHYL 5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which METHYL 5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects involves interactions with various molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The tetrazole and pyrimidine rings provide a stable framework that can bind to active sites of proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine-6-carbohydrazide: Shares a similar fused ring structure but with different substituents.

    Pyrido[1,2-a]pyrimidine-7-carbohydrazide: Another fused ring compound with distinct functional groups.

Uniqueness

METHYL 5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and the presence of both tetrazole and pyrimidine rings. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12N6O4

Molecular Weight

316.27 g/mol

IUPAC Name

methyl 5-methyl-7-(2-nitrophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H12N6O4/c1-7-10(12(20)23-2)11(18-13(14-7)15-16-17-18)8-5-3-4-6-9(8)19(21)22/h3-6,11H,1-2H3,(H,14,15,17)

InChI Key

JBIYEDHAISFPCC-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC

SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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